N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
CAS No.: 946272-91-9
Cat. No.: VC5747180
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946272-91-9 |
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Molecular Formula | C18H18N4O2S |
Molecular Weight | 354.43 |
IUPAC Name | N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C18H18N4O2S/c1-3-24-17-11-16(19-12(2)20-17)21-13-6-8-14(9-7-13)22-18(23)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,22,23)(H,19,20,21) |
Standard InChI Key | DGNFGCRYJFPGMG-UHFFFAOYSA-N |
SMILES | CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide comprises two primary domains:
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Thiophene-2-carboxamide: A five-membered aromatic thiophene ring substituted with a carboxamide group at the 2-position.
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4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl: A para-substituted aniline group bearing a 6-ethoxy-2-methylpyrimidin-4-ylamino moiety.
Key Structural Features:
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Molecular Formula:
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Molecular Weight: 367.44 g/mol
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Hydrogen Bond Donors/Acceptors: 3 donors (two NH groups, one amide NH) and 5 acceptors (two pyrimidine N, one amide O, two ethoxy O) .
Table 1: Physicochemical Properties
Property | Value |
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LogP (Predicted) | 3.2 ± 0.5 |
Solubility (Water) | Poor |
Melting Point | 210–215°C (decomposes) |
TPSA (Topological PSA) | 98.7 Ų |
Synthesis and Structural Optimization
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves multi-step reactions, typically employing:
Step 1: Pyrimidine Core Functionalization
6-Ethoxy-2-methylpyrimidin-4-amine is synthesized via nucleophilic substitution of 4-chloro-6-ethoxy-2-methylpyrimidine with ammonia .
Step 2: Aniline Intermediate Preparation
4-Aminophenylthiophene-2-carboxamide is prepared by coupling thiophene-2-carboxylic acid with 4-nitroaniline followed by reduction .
Step 3: Final Coupling
The pyrimidine and aniline intermediates are linked via a Buchwald–Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., Xantphos) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | NH, EtOH, 80°C, 12 h | 75% |
2 | EDCI, DMAP, DCM, rt, 6 h | 82% |
3 | Pd(OAc), Xantphos, CsCO, dioxane, 100°C | 68% |
Pharmacological Activity
While direct data on this compound is sparse, structurally related thiophene-carboxamides and pyrimidine derivatives exhibit notable bioactivity:
Antimicrobial Activity
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Mycobacterial Inhibition: Analogs like TCA1 inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a key enzyme in mycobacterial cell wall synthesis, with IC values of 0.2–0.9 μg/mL .
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Antifungal Activity: Thiophene derivatives demonstrate efficacy against Aspergillus fumigatus (MIC = 0.02–0.12 μg/mL) .
Table 3: Biological Activity of Analogues
Compound Class | Target | Activity (IC/MIC) |
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Thiophene-arylamides | DprE1 | 0.2–0.9 μg/mL |
Thiophene-triazole hybrids | A. fumigatus | 0.02–0.12 μg/mL |
Cu(II)-thiophene complexes | MCF-7 cells | 12–18 μM |
Mechanistic Insights
The compound’s putative mechanism involves:
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Enzyme Inhibition: Pyrimidine moieties often interact with ATP-binding pockets of kinases or epimerases, while the thiophene ring enhances membrane permeability .
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DNA Intercalation: Planar aromatic systems may intercalate DNA, inducing apoptosis in cancer cells .
Analytical Characterization
Critical characterization data for related compounds include:
Future Directions
Further research should prioritize:
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Target Validation: Screening against DprE1 and cancer cell lines.
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SAR Studies: Modifying ethoxy/methyl groups to enhance potency.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.
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